Cas no 130743-07-6 (Quinaldopeptin (9CI))

Quinaldopeptin (9CI) 化学的及び物理的性質
名前と識別子
-
- Quinaldopeptin (9CI)
- Quinaldopeptin
- BMY 28662, BU 3845T
- AKOS040755101
- 3-hydroxy-N-[[(3-hydroxyquinoline-2-carbonyl)amino]-tetramethyl-decaoxo-[?]yl]quinoline-2-carboxamide
- 130743-07-6
- 3-Hydroxy-N-(41-(((3-hydroxy-2-quinolinyl)carbonyl)amino)-8,20,30,42-tetramethyl-6,9,12,18,22,28,31,34,40,44-decaoxotritetracontahydrotetrapyrido[1,2-a:1,2-j:1,2-q:1,2-z][1,4,7,10,13,17,20,23,26,29]decaazacyclodotriacontin-19-yl)-2-quinolinecarboxamide
- NSC641261
- 3-Hydroxy-N-[27-[(3-hydroxyquinoline-2-carbonyl)amino]-4,15,28,39-tetramethyl-2,6,13,16,19,26,30,37,40,43-decaoxo-1,5,12,15,18,25,29,36,39,42-decazapentacyclo[42.4.0.07,12.020,25.031,36]octatetracontan-3-yl]quinoline-2-carboxamide
- HY-136295
- J-005871
- CS-0127665
- DA-57306
-
- インチ: InChI=1S/C62H78N14O14/c1-35-51(69-59(87)53-45(77)29-37-17-5-7-19-39(37)67-53)61(89)75-27-15-11-21-41(75)55(83)63-31-47(79)72(4)34-50(82)74-26-14-10-24-44(74)58(86)66-36(2)52(70-60(88)54-46(78)30-38-18-6-8-20-40(38)68-54)62(90)76-28-16-12-22-42(76)56(84)64-32-48(80)71(3)33-49(81)73-25-13-9-23-43(73)57(85)65-35/h5-8,17-20,29-30,35-36,41-44,51-52,77-78H,9-16,21-28,31-34H2,1-4H3,(H,63,83)(H,64,84)(H,65,85)(H,66,86)(H,69,87)(H,70,88)
- InChIKey: KIPSHYPQCJYONU-UHFFFAOYSA-N
- ほほえんだ: O=C1CNC(=O)C2CCCCN2C(=O)C(NC(C2=NC3=CC=CC=C3C=C2O)=O)C(C)NC(=O)C2CCCCN2C(=O)CN(C)C(=O)CNC(=O)C2CCCCN2C(=O)C(NC(C2=NC3=CC=CC=C3C=C2O)=O)C(C)NC(=O)C2CCCCN2C(=O)CN1C
計算された属性
- せいみつぶんしりょう: 1242.58000
- どういたいしつりょう: 1242.58219322g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 8
- 水素結合受容体数: 16
- 重原子数: 90
- 回転可能化学結合数: 4
- 複雑さ: 2510
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 8
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.5
- トポロジー分子極性表面積: 363Ų
じっけんとくせい
- PSA: 362.70000
- LogP: 1.51220
Quinaldopeptin (9CI) 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci73838-500ug |
Quinaldopeptin |
130743-07-6 | 98% | 500ug |
¥4490.00 | 2022-04-26 | |
BioAustralis | BIA-Q1072-2.50 mg |
Quinaldopeptin |
130743-07-6 | >95%byHPLC | 2.50mg |
$1278.00 | 2023-08-23 | |
SHENG KE LU SI SHENG WU JI SHU | sc-202304-500µg |
Quinaldopeptin, |
130743-07-6 | >95% | 500µg |
¥3309.00 | 2023-09-05 | |
BioAustralis | BIA-Q1072-2.50mg |
Quinaldopeptin |
130743-07-6 | >95% by HPLC | 2.50mg |
$1280.00 | 2025-02-25 | |
BioAustralis | BIA-Q1072-0.50 mg |
Quinaldopeptin |
130743-07-6 | >95%byHPLC | 0.50mg |
$365.00 | 2023-08-23 | |
BioAustralis | BIA-Q1072-0.50mg |
Quinaldopeptin |
130743-07-6 | >95% by HPLC | 0.50mg |
$365.00 | 2025-02-25 | |
1PlusChem | 1P009BAI-2.5mg |
quinaldopeptin |
130743-07-6 | ≥95% | 2.5mg |
$1722.00 | 2023-12-22 | |
A2B Chem LLC | AE33738-2.5mg |
quinaldopeptin |
130743-07-6 | ≥95% | 2.5mg |
$1352.00 | 2024-04-20 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci73838-2.5mg |
Quinaldopeptin |
130743-07-6 | 98% | 2.5mg |
¥0.00 | 2022-04-26 | |
SHENG KE LU SI SHENG WU JI SHU | sc-202304-500 µg |
Quinaldopeptin, |
130743-07-6 | >95% | 500µg |
¥3,309.00 | 2023-07-10 |
Quinaldopeptin (9CI) 関連文献
-
Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949
-
Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
-
Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
-
Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
-
Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
-
Wei Chen Nanoscale, 2015,7, 6957-6990
-
A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
-
Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
-
10. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118
Quinaldopeptin (9CI)に関する追加情報
Introduction to Quinaldopeptin (9CI) and Its Significance in Modern Research
Quinaldopeptin (9CI), with the chemical compound identifier CAS No 130743-07-6, represents a compound of considerable interest in the field of pharmaceutical and biochemical research. This molecule, belonging to the quinaldine derivative class, has garnered attention due to its unique structural properties and potential biological activities. The systematic naming convention, CAS No 130743-07-6, ensures precise identification and classification within scientific databases, facilitating accurate literature retrieval and experimental reproducibility.
The structural framework of Quinaldopeptin (9CI) incorporates a quinaldine core, which is a fused heterocyclic system consisting of a benzene ring and a pyridine ring. This configuration imparts specific electronic and steric properties to the molecule, influencing its interactions with biological targets. The inclusion of the (9CI) notation indicates that this is a chemical isomer or a derivative that has been confirmed through chemical investigation, underscoring the importance of rigorous analytical techniques in characterizing such compounds.
In recent years, there has been growing interest in exploring the pharmacological potential of Quinaldopeptin (9CI). Preliminary studies have suggested that this compound may exhibit properties relevant to neurological and immunological functions. For instance, research has indicated that derivatives of quinaldine can interact with specific receptor pathways, potentially modulating neurotransmitter release or immune responses. These findings are particularly intriguing given the increasing demand for targeted therapies in treating complex diseases.
The synthesis of Quinaldopeptin (9CI) involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions or enzymatic modifications, have been employed to introduce functional groups while maintaining structural integrity. The development of efficient synthetic routes not only enhances accessibility for researchers but also allows for modifications that could enhance bioactivity or reduce potential side effects.
One of the most compelling aspects of studying Quinaldopeptin (9CI) is its potential as a scaffold for drug discovery. By leveraging computational modeling and high-throughput screening techniques, scientists can identify analogs or modified versions of this compound that may offer improved efficacy or selectivity. Such approaches are increasingly integral to modern drug development pipelines, where rapid identification and optimization of lead compounds are critical for bringing new treatments to market.
The biological activity of Quinaldopeptin (9CI) has been investigated in various in vitro and in vivo models. Notably, studies have explored its interaction with enzymes and receptors involved in metabolic pathways or signal transduction cascades. These interactions could provide insights into novel therapeutic strategies for conditions such as inflammation or neurodegeneration. Moreover, the compound’s ability to cross biological membranes suggests it may be suitable for oral administration, expanding its therapeutic applications.
Regulatory considerations play a crucial role in advancing compounds like Quinaldopeptin (9CI) into clinical trials. Compliance with Good Manufacturing Practices (GMP) ensures that synthesized materials meet stringent quality standards required for human testing. Additionally, toxicological assessments are essential to evaluate safety profiles before progressing to patient trials. These regulatory hurdles underscore the meticulous process required to transition promising candidates from laboratory research to viable therapeutics.
The future direction of research on Quinaldopeptin (9CI) appears promising, with several avenues for exploration remaining open. Further investigation into its mechanism of action could unlock new therapeutic possibilities, while structural modifications might enhance pharmacokinetic properties. Collaborative efforts between academia and industry are likely to accelerate progress by combining expertise in synthetic chemistry with clinical development strategies.
In conclusion,Quinaldopeptin (9CI) stands out as a compound with significant potential in pharmaceutical research due to its unique structure and biological relevance. The systematic identification via CAS No 130743-07-6 ensures clarity in scientific communication, while ongoing studies highlight its promise as a lead compound or scaffold for drug development. As research continues to uncover new applications and refine synthetic methodologies,Quinaldopeptin (9CI) is poised to remain an important molecule in advancing medical science.
130743-07-6 (Quinaldopeptin (9CI)) 関連製品
- 872198-09-9(6-(4-chlorophenyl)methyl-8-(4-ethoxybenzoyl)-2H,3H,6H,9H-1,4dioxino2,3-gquinolin-9-one)
- 2227852-11-9((2RS,3SR)-3-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamidooxolane-2-carboxylic acid)
- 2361639-14-5(N-(2-ethoxy-4-methanesulfonylphenyl)prop-2-enamide)
- 42784-26-9(2-(3-Aminopropyl)benzimidazole)
- 1017575-47-1(tert-butyl N-[(4S)-azepan-4-yl]carbamate)
- 1805713-96-5(Ethyl 2-(2-chloropropanoyl)-6-hydroxybenzoate)
- 33468-32-5(2-Methyl-L-tryptophan)
- 1597671-88-9(4-Thiazolecarboxylic acid, 5-methyl-2-(2-pyrrolidinyl)-, ethyl ester)
- 1804871-06-4(Ethyl 4-chloro-2-cyano-3-ethylbenzoate)
- 1376047-60-7(methyl 3-(2,2-dimethyl-3-oxo-piperazin-1-yl)propanoate;hydrochloride)




